molecular formula C13H9F3N4O3S B2695715 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034505-04-7

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2695715
CAS No.: 2034505-04-7
M. Wt: 358.3
InChI Key: OPYRAQNLNYLPBA-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide is a sophisticated small molecule designed for medicinal chemistry and oncology research, incorporating a privileged heterocyclic scaffold known for its high relevance in targeted therapy development. The compound features a pyrazolo[1,5-a]pyrimidine core, a fused, rigid, and planar N-heterocyclic system that is widely recognized in combinatorial library design and drug discovery due to its significant synthetic versatility and ability to be modified at multiple positions . This molecular framework is a established component of bioactive compounds with exceptional properties, including selective protein inhibition and anticancer activity, and is found in several commercial molecules . The integration of the 2-(trifluoromethoxy)benzenesulfonamide moiety significantly enhances the potential of this compound. The sulfonamide group is a common pharmacophore known to facilitate critical hydrogen-bonding interactions with enzyme active sites, while the trifluoromethoxy group, with its strong electron-withdrawing nature and enhanced lipophilicity, improves cell membrane permeability and metabolic stability, a strategy frequently employed in modern drug optimization to increase bioavailability and efficacy . Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent activity as protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy by disrupting aberrant signaling pathways essential for cancer cell proliferation and survival . Researchers can leverage this compound as a key intermediate or a starting point for the development of novel inhibitors targeting a range of kinases, such as CK2, EGFR, B-Raf, and MEK, which are implicated in various cancers including non-small cell lung cancer (NSCLC) and melanoma . The structural features of this derivative make it a valuable candidate for structure-activity relationship (SAR) studies, particularly in exploring interactions with ATP-binding pockets of kinases through hydrogen bonding, hydrophobic interactions, and π–π stacking . This product is provided For Research Use Only and is intended for use in non-clinical laboratory investigations, such as in vitro enzymatic assays, cellular proliferation studies, and as a building block in synthetic chemistry programs aimed at developing new therapeutic agents.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-yl-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4O3S/c14-13(15,16)23-10-3-1-2-4-11(10)24(21,22)19-9-7-17-12-5-6-18-20(12)8-9/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYRAQNLNYLPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the initial formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the trifluoromethoxybenzenesulfonamide group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to improve yield and scalability .

Chemical Reactions Analysis

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound shares structural similarities with sulfonamide derivatives synthesized in –6 and 9–11. Key differences lie in the heterocyclic core and substituents:

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (NMR, IR)
N-(Pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide Pyrazolo[1,5-a]pyrimidine 2-(Trifluoromethoxy)phenyl, sulfonamide N/A N/A N/A
8a () [1,2,4]Triazolo[1,5-a]pyrimidine 2-Fluoro-6-(trifluoromethyl)phenyl, 5,7-dimethoxy 205.1–207.3 88.5 $^{1}\text{H-NMR}$: δ 12.44 (NH), 6.28 (pyrimidine)
8c () [1,2,4]Triazolo[1,5-a]pyrimidine 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)phenyl, 5,7-dimethoxy 203–204 84.9 $^{13}\text{C-NMR}$: δ 167.89 (C=O), 69.08 (CH$_2$)
8f () [1,2,4]Triazolo[1,5-a]pyrimidine 2-(Tetrahydro-2-furanylmethoxy)-6-(trifluoromethyl)phenyl, 5,7-dimethyl 184.8–186.3 85.9 $^{1}\text{H-NMR}$: δ 10.97 (NH), 7.04 (pyrimidine)
2a () Pyrazolo[1,5-a]pyrimidine Diazenyl, 4-tolyldiazenyl, sulfonamide N/A >95 IR: Confirmed sulfonamide (1176 cm$^{-1}$)

Key Observations :

  • Substituent Effects : The 2-(trifluoromethoxy) group in the target compound may enhance lipophilicity and metabolic stability compared to fluoro or difluoroethoxy groups in analogs like 8a and 8c .

Herbicidal Activity :

  • 8a () : Demonstrated 90% inhibition of Amaranthus retroflexus at 150 g/ha, attributed to the electron-withdrawing trifluoromethyl group enhancing target binding .
  • 8f () : Showed reduced activity compared to 8a, likely due to steric hindrance from the tetrahydrofurfuryl group .

Anticancer Potential ():

  • Pyrazolo[1,5-a]pyrimidine sulfonamides (e.g., 2a, 3a) exhibited IC$_{50}$ values of 2.5–4.7 µM against liver and breast cancer cells. Their activity is linked to sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase IX) .

Antifungal Activity () :

  • Pyrazolo[1,5-a]pyrimidines with hydroxy-fluorophenyl substituents (e.g., 3a) inhibited Fusarium graminearum by 78% at 50 µg/mL, comparable to commercial agents .

Critical Analysis of Contradictory Evidence

  • Bioactivity vs. Structure : While trifluoromethyl groups enhance herbicidal activity in triazolo derivatives (), pyrazolo analogs with diazenyl groups () prioritize anticancer applications, highlighting substituent-dependent divergence .
  • Synthetic Feasibility : Triazolo derivatives require harsher conditions (e.g., DMSO/lutidine in ) compared to pyrazolo compounds synthesized via eco-friendly methods () .

Biological Activity

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core linked to a trifluoromethoxy group and a benzenesulfonamide moiety. This structural arrangement is pivotal for its biological activity and interaction with various biological targets.

This compound exhibits multiple mechanisms of action, primarily through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has shown significant inhibitory effects on:

  • Pim-1 kinase : A target implicated in cancer cell proliferation and survival.
  • Flt-3 kinase : Associated with hematological malignancies.

Table 1: Inhibition Profiles of Key Kinases

CompoundTarget KinaseInhibition (%) at 1 μM
11bPim-1>98%
11bFlt-395%
11bTRKC96%

Anticancer Properties

Research indicates that this compound demonstrates potent anticancer activity. In vitro assays have shown that it can inhibit the phosphorylation of BAD protein, a critical regulator of apoptosis, suggesting its potential as an anticancer agent. For instance:

  • Cell Viability Assays : Compounds derived from this class have demonstrated submicromolar potency against cancer cell lines, significantly reducing cell viability in clonogenic assays.

Antimicrobial Activity

Recent studies have also evaluated the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been tested against various bacterial strains, showing promising results in inhibiting biofilm formation:

  • Biofilm Inhibition Assays : The compound exhibited over 80% inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa at concentrations below 10 μM.

Study on Pim-1 Inhibition

A pivotal study focused on the inhibition of Pim-1 by pyrazolo[1,5-a]pyrimidine derivatives demonstrated that these compounds could effectively disrupt the signaling pathways associated with tumor growth. The lead compound showed:

  • IC50 Values : Submicromolar IC50 values against Pim-1.
  • Selectivity : High selectivity against a panel of 119 oncogenic kinases with minimal off-target effects.

Table 2: Summary of Biological Evaluations

Study FocusFindings
Pim-1 Inhibition>98% inhibition at 1 μM
Antimicrobial Activity>80% biofilm inhibition in S. aureus
Cellular AssaysSubmicromolar potency in clonogenic assays

Q & A

Basic Research Questions

Q. What are the key structural features of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide, and how do they influence its reactivity and biological activity?

  • Answer: The compound features a pyrazolo[1,5-a]pyrimidine core, a trifluoromethoxy-substituted benzene ring, and a sulfonamide linker. The pyrazolo[1,5-a]pyrimidine scaffold contributes to π-π stacking interactions with biological targets, while the trifluoromethoxy group enhances lipophilicity and metabolic stability. The sulfonamide moiety facilitates hydrogen bonding with enzyme active sites, as seen in related pyrazolo[1,5-a]pyrimidine derivatives targeting kinases or microbial enzymes .
Key Structural Motifs Functional Role
Pyrazolo[1,5-a]pyrimidine coreBinds to hydrophobic pockets in enzymes via aromatic interactions
Trifluoromethoxy groupIncreases membrane permeability and resistance to oxidative metabolism
Sulfonamide linkerStabilizes interactions with polar residues in target proteins (e.g., Ser/Thr kinases)

Q. What standard synthetic routes are employed for this compound, and what are their critical steps?

  • Answer: Synthesis typically involves:

Core formation : Cyclization of 2-aminopyrazole derivatives with β-keto esters or nitriles to construct the pyrazolo[1,5-a]pyrimidine ring .

Sulfonylation : Reaction of the pyrazolo[1,5-a]pyrimidine-6-amine intermediate with 2-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to achieve >95% purity .

  • Critical Steps :

  • Control of reaction temperature (<60°C) to avoid decomposition of the trifluoromethoxy group .
  • Use of anhydrous conditions during sulfonylation to prevent hydrolysis .

Q. Which spectroscopic techniques are essential for confirming structural integrity post-synthesis?

  • Answer:

  • ¹H/¹³C NMR : To verify aromatic proton environments and confirm substituent positions (e.g., pyrazolo[1,5-a]pyrimidine protons at δ 6.5–8.5 ppm) .
  • IR Spectroscopy : Detection of sulfonamide S=O stretches (~1350 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₀F₃N₅O₃S: expected m/z 378.06) .
  • Melting Point Analysis : Consistency with literature values (±2°C) to rule out polymorphic impurities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield and purity during scale-up synthesis?

  • Answer:

  • Solvent Selection : Replace DCM with THF or acetonitrile for better solubility of intermediates .
  • Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to attach aryl groups to the pyrimidine core (yield improvement: 70% → 85%) .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining yields >90% .
    • Table: Optimization Parameters
ParameterBaseline (Traditional)Optimized (Advanced)
Reaction Time (Core)24h2h (microwave)
Sulfonylation Yield65%82% (anhydrous DMF)
Purity (HPLC)95%99% (prep-HPLC)

Q. What strategies can resolve discrepancies between computational predictions (e.g., docking studies) and experimental bioactivity data in structure-activity relationship (SAR) studies?

  • Answer:

  • Dynamic SAR Analysis : Perform molecular dynamics simulations to account for protein flexibility, which static docking misses .
  • Metabolite Screening : Test for off-target interactions using liver microsomes to identify competing pathways (e.g., CYP450-mediated oxidation) .
  • Crystallography : Co-crystallize the compound with its target (e.g., kinase) to validate binding modes predicted in silico .
    • Case Study : In TSPO ligand development, pyrazolo[1,5-a]pyrimidines showed 36-fold higher affinity after optimizing substituent positioning, resolving earlier computational overestimations .

Q. What in vitro assays are recommended to evaluate its enzyme inhibition efficacy and mechanisms?

  • Answer:

  • Kinase Inhibition : Use TR-FRET assays (e.g., LanthaScreen™) to measure IC₅₀ against kinases like CDK2 or EGFR .
  • Antimicrobial Activity :
  • MIC Assays : Test against Gram-positive bacteria (e.g., S. aureus) in Mueller-Hinton broth .
  • Time-Kill Curves : Confirm bactericidal vs. bacteriostatic effects .
  • Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
    • Table: Representative Bioactivity Data
TargetAssay TypeIC₅₀/MICReference
CDK2TR-FRET0.12 μM
S. aureusBroth Microdilution4 μg/mL

Data Contradictions and Mitigation

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Answer:

  • Solvent Screening : Use a standardized shake-flask method (pH 7.4 PBS vs. DMSO) to quantify solubility .
  • Co-Solvent Systems : Employ PEG-400/water mixtures (e.g., 30% PEG) to enhance solubility for in vivo studies .

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